molecular formula C16H16N2OS B1393264 N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine CAS No. 1251614-64-8

N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine

Cat. No. B1393264
M. Wt: 284.4 g/mol
InChI Key: WQLNYROZZUNCHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods allow the preparation of diverse benzothiazole-based compounds.

Scientific Research Applications

Benzothiazole and its derivatives, including N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine, have been recognized for their wide range of biological activities and applications in medicinal chemistry. This section reviews the scientific research applications of N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine, emphasizing its significance in medicinal chemistry.

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives are well-known for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are highlighted for their potential as antitumor agents, with some compounds already in clinical use for treating various diseases. The structural simplicity and ease of synthesis of benzothiazoles make them a focal point in drug discovery, especially for cancer treatment (Kamal et al., 2015).

Benzothiazoles in Antitumor Research

Recent advances in benzothiazole research have further established its role in developing new chemotherapeutics. The benzothiazole scaffold, particularly 2-arylbenzothiazoles, has emerged as a significant pharmacophore in antitumor agent development. These compounds are not only potent anticancer agents but also show promise in drug combinations, potentially allowing for lower doses and mitigating toxicity (Ahmed et al., 2012).

Structural Importance of Benzothiazoles

The benzothiazole scaffold is integral to many natural and synthetic bioactive molecules. Its unique structure contributes to a variety of pharmacological activities, with substitution at specific positions on the benzothiazole moiety influencing its biological effects. This versatility underlines benzothiazole's prominence in medicinal chemistry, driving research and development efforts in various therapeutic domains, including antiviral, antimicrobial, and anticancer treatments (Bhat & Belagali, 2020).

properties

IUPAC Name

N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-11-8-9-13(19-2)14-15(11)20-16(18-14)17-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLNYROZZUNCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine
Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.